![molecular formula C21H20ClNO4 B2961404 4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide CAS No. 1428359-49-2](/img/structure/B2961404.png)
4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide
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Description
4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the oxazolidinone class of compounds and has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Scientific Research Applications
Molecular Structure and Reactivity
Research by Viji et al. (2020) used molecular docking and quantum chemical calculations to study the molecular structure and spectroscopic data of a similar compound, emphasizing the utility of DFT calculations in understanding compound behaviors at the molecular level (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Photogeneration and Reactivity
A study by Protti et al. (2004) explored the photogeneration and reactivity of phenyl cations from aromatic halides, highlighting mechanisms that could be relevant for understanding the environmental behavior and potential applications of chlorophenyl compounds in synthetic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).
Environmental Degradation
Benítez et al. (2001) studied the oxidation of chlorophenolic derivatives, including 4-chlorophenol, by various oxidative processes. This research is crucial for understanding the environmental degradation pathways of chlorophenolic compounds and their impact on water treatment technologies (Benítez, Beltrán-Heredia, Acero, & Rubio, 2001).
Advanced Oxidation Processes
The study by Bokare and Choi (2011) on the Fenton-like oxidation of chlorophenols using Cr(III)/Cr(VI) redox cycles demonstrates the potential for advanced oxidation processes in treating water contaminated with chlorophenolic compounds, offering insights into innovative treatment methods (Bokare & Choi, 2011).
properties
IUPAC Name |
4-(4-chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-26-19-6-2-3-7-20(19)27-15-5-4-14-23-21(25)13-12-18(24)16-8-10-17(22)11-9-16/h2-3,6-11H,12-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJDRRJOWBAEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide |
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